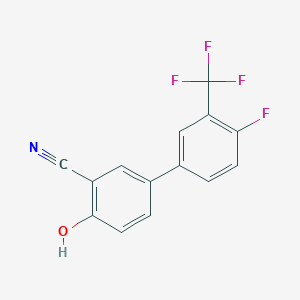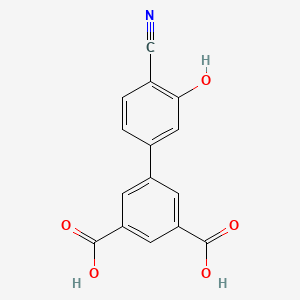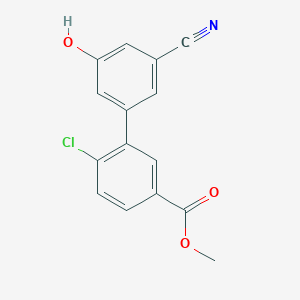
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% (3-CN-5-DCPP) is a chemical compound with unique properties that make it useful in a variety of scientific research applications. It is a water-soluble organic compound that is colorless and odorless, and has a molar mass of 495.48 g/mol. 3-CN-5-DCPP is a derivative of phenol and is used in the synthesis of other compounds, such as pharmaceuticals and dyes. It is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Mecanismo De Acción
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% is thought to act by binding to certain proteins, which in turn modulate the activity of enzymes involved in signal transduction pathways. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in signal transduction pathways, as well as to have antioxidant and anti-inflammatory properties. It has also been shown to have an inhibitory effect on the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a water-soluble compound, which makes it easier to work with. It is also colorless and odorless, which makes it ideal for use in sensitive experiments. Additionally, it is relatively inexpensive, which makes it a cost-effective choice for laboratory use. One limitation of 3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% is that it is not as widely available as some other compounds, which can make it difficult to obtain in some areas.
Direcciones Futuras
There are a variety of potential future directions for 3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95%. It could be further studied for its potential therapeutic effects, as well as its ability to modulate signal transduction pathways. It could also be studied for its potential to be used as a starting material in the synthesis of other compounds. Additionally, it could be studied for its ability to be used as a biomarker for certain diseases, such as cancer.
Métodos De Síntesis
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% can be synthesized from the reaction of phenol and cyanoacetic acid. This reaction is carried out in an aqueous medium, and yields a product that is 95% pure. The reaction is as follows:
Phenol + Cyanoacetic acid → 3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95%
Propiedades
IUPAC Name |
5-(3-cyano-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c16-7-8-1-9(6-13(17)2-8)10-3-11(14(18)19)5-12(4-10)15(20)21/h1-6,17H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBOHTNNSDNKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684972 |
Source


|
| Record name | 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-55-1 |
Source


|
| Record name | 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)






![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)

![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)

![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)